6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine
Description
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is a heterocyclic compound featuring a 1,4-benzoxathiine core (a benzene ring fused to an oxathiine ring containing oxygen and sulfur at positions 1 and 4, respectively). Its molecular formula is C₁₅H₁₂O₂S, with a benzyloxy group (-OCH₂C₆H₅) at position 6 and a 4-methylphenyl group (-C₆H₄CH₃) at position 2 . Elemental analysis confirms its composition:
The 4-methylphenyl group contributes hydrophobicity, which may aid in membrane permeability or receptor binding.
Properties
CAS No. |
918137-09-4 |
|---|---|
Molecular Formula |
C22H18O2S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6-phenylmethoxy-1,4-benzoxathiine |
InChI |
InChI=1S/C22H18O2S/c1-16-7-9-18(10-8-16)21-15-25-22-13-19(11-12-20(22)24-21)23-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3 |
InChI Key |
SRSKPAKNERRLDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C(O2)C=CC(=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoxathiine Core: The benzoxathiine core can be synthesized through a cyclization reaction involving a suitable precursor containing both oxygen and sulfur functionalities.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Attachment of the 4-Methylphenyl Group: The 4-methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methylbenzene and a suitable catalyst.
Industrial Production Methods
Industrial production of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: The benzyloxy and 4-methylphenyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and 4-methylphenyl groups can enhance binding affinity and specificity to these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects in Benzoxathiine Derivatives
Key structural analogs include 6-methoxy-2-(thiophen-2-yl)-1,4-benzoxathiine and 2-(4-methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (a non-benzoxathiine heterocycle). A comparative analysis is provided below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Impact on Lipophilicity: The benzyloxy group in the target compound increases molecular weight and steric bulk compared to the methoxy group in the analog, likely reducing aqueous solubility but improving lipid membrane penetration. The 4-methylphenyl group (common to both the target compound and the pyridazinone derivative) suggests a role in hydrophobic interactions, though its effect depends on the core structure .
The pyridazinone core in the non-benzoxathiine compound demonstrates that the 4-methylphenyl group can synergize with other heterocycles to confer bioactivity (e.g., anti-inflammatory effects) .
Synthetic Pathways :
- Both benzoxathiine derivatives are synthesized using sodium hydride (NaH) in dimethylformamide (DMF), suggesting shared methodologies for nucleophilic substitution at position 6 .
Biological Activity
6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a benzoxathiine core, which is known for its diverse biological activities. The presence of the benzyloxy and 4-methylphenyl groups contributes to its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Neuroprotective Effects : It has shown promise in neuroprotection, particularly in models of neurodegenerative diseases.
- Inhibition of Enzymatic Activity : Preliminary data suggest that it may inhibit specific enzymes related to neuroinflammation and oxidative damage.
The mechanisms through which 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine exerts its effects include:
- MAO-B Inhibition : Similar compounds have been shown to selectively inhibit monoamine oxidase B (MAO-B), which is relevant for treating Parkinson's disease. This inhibition is competitive and reversible, making it a potential candidate for further development in neurodegenerative therapies .
- Antioxidative Mechanisms : The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage .
Table 1: Biological Activities of 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine
| Activity Type | Assay/Method Used | Result/IC50 Value |
|---|---|---|
| MAO-B Inhibition | Kynuramine method | IC50 = 0.062 µM |
| Antioxidant Activity | ORAC (Oxygen Radical Absorbance Capacity) | ORAC = 2.27 Trolox equivalent |
| Neuroprotection | Cell viability assays | Significant protection observed |
Case Studies
- Neuroprotection in Parkinson's Disease Models :
- In vitro studies demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stress, suggesting its potential as a therapeutic agent in Parkinson's disease models.
- Antioxidant Efficacy :
- A series of experiments using various cell lines showed that the compound effectively reduced oxidative stress markers, indicating its role as a potent antioxidant.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with 6-(Benzyloxy)-2-(4-methylphenyl)-1,4-benzoxathiine. Areas for future investigation include:
- In Vivo Studies : To confirm the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the detailed pathways through which the compound exerts its effects.
- Therapeutic Applications : Investigating potential uses in treating neurodegenerative diseases and other conditions associated with oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
